Enzalutamide Impurity 6: Molecular Weight, Formula, and Technical Profiling
Enzalutamide Impurity 6: Molecular Weight, Formula, and Technical Profiling
The following technical guide details the molecular characteristics, formation mechanism, and control strategies for Enzalutamide Impurity 6 , specifically identified here as the critical synthetic intermediate 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide .
Executive Summary & Identification
In the development and manufacturing of Enzalutamide (Xtandi), Impurity 6 is a designation frequently assigned by chemical standard vendors (e.g., Simson Pharma, Clearsynth) to a specific key process intermediate . It represents a critical "break-point" in the retrosynthetic pathway, serving as the nucleophilic precursor that reacts with the isothiocyanate fragment to form the active pharmaceutical ingredient (API).
Note on Nomenclature: While pharmacopoeial bodies (USP/EP) typically assign letter codes (e.g., Impurity A, B), "Impurity 6" is a widely recognized industry code for the amino-nitrile intermediate .
Molecular Identity
| Parameter | Specification |
| Common Name | Enzalutamide Impurity 6 |
| Chemical Name | 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide |
| CAS Registry Number | 915087-32-0 |
| Molecular Formula | C₁₂H₁₄FN₃O |
| Molecular Weight | 235.26 g/mol |
| Monoisotopic Mass | 235.1121 Da |
| Functional Classification | Process Intermediate; Strecker Synthesis Product |
Structural Disambiguation
Researchers must verify the CAS number, as vendor catalogs may vary:
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Target (This Guide): CAS 915087-32-0 (Amino-nitrile intermediate).
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Variant A (Dimer): (Z)-1,2-bis(3-fluoro-4-(methylcarbamoyl)phenyl)diazene 1-oxide (Azo impurity).
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Variant B (Thiourea): 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (Often "Impurity B").
Formation Mechanism & Origin
Impurity 6 is not a random degradation product; it is the primary scaffold constructed during the convergent synthesis of Enzalutamide. Its presence in the final API indicates incomplete conversion during the thiohydantoin ring-closure step.
Synthetic Pathway (The Strecker Reaction)
The formation of Impurity 6 typically occurs via a modified Strecker synthesis or nucleophilic substitution, where 4-amino-2-fluoro-N-methylbenzamide reacts with acetone cyanohydrin (or a synthetic equivalent like 2-bromo-2-methylpropanenitrile).
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Step 1: The aniline nitrogen attacks the electrophilic carbon of the acetone derivative.
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Step 2: Formation of the secondary amine with a tertiary nitrile group.
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Critical Control Point: This species (Impurity 6) must then react with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to cyclize into Enzalutamide. Unreacted Impurity 6 carries forward if stoichiometry is not precisely managed.
Diagram: Impurity 6 Formation and Conversion
Figure 1: Synthetic pathway illustrating Impurity 6 as the penultimate intermediate. Failure in the final cyclization step results in residual Impurity 6 in the drug substance.
Analytical Strategy & Detection
Because Impurity 6 lacks the strongly absorbing trifluoromethyl-benzonitrile ring (Ring A) and the thiohydantoin core, its UV absorption profile differs significantly from the API.
HPLC Method Parameters (Recommended)
To separate Impurity 6 (polar intermediate) from Enzalutamide (hydrophobic API), a gradient elution on a C18 column is required.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Detection: UV at 235 nm (Optimal for the benzamide moiety; the API is often monitored at 260-270 nm).
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Retention Time Logic: Impurity 6 is significantly more polar than Enzalutamide due to the free amine and lack of the lipophilic trifluoromethyl-phenyl group. Expect it to elute early (RRT ~0.3 - 0.5 relative to Enzalutamide).
Mass Spectrometry (LC-MS) Validation
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Ionization: ESI Positive Mode.
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Target Ion [M+H]⁺: 236.26 m/z .
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Fragmentation Pattern:
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Loss of the isopropyl-cyano group may yield the aniline fragment (m/z ~169).
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Loss of the methylamine group (-NHCH3) from the amide.
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Experimental Protocol: Synthesis of Impurity 6 Standard
For use as a Reference Standard in Quality Control.
Objective: Isolate 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide.
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Reagents:
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4-Amino-2-fluoro-N-methylbenzamide (1.0 eq)
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Acetone (Solvent/Reagent)
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Trimethylsilyl cyanide (TMSCN) (1.2 eq)
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Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or similar Lewis acid.
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Procedure:
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Dissolve the aniline precursor in anhydrous Acetone.
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Add catalyst and TMSCN dropwise at 0°C.
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Allow to warm to Room Temperature (25°C) and stir for 12 hours.
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Quench: Add saturated NaHCO₃ solution.
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Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
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Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is less polar than the starting aniline.
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Validation:
Regulatory & Toxicological Context
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Classification: Process Impurity (ICH Q3A).
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Genotoxicity (ICH M7):
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The structure contains a secondary amine and a nitrile. Unlike the starting aniline (which may be mutagenic), the alkylated amine in Impurity 6 generally presents a lower risk profile.
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However, because it is a "cohort of concern" precursor (aniline derivative), it must be controlled to < 0.15% (or lower based on TTC if mutagenicity is confirmed) in the final API.
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Control Limit: Typically NMT 0.10% in commercial batches.
References
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Simson Pharma. Enzalutamide Impurity 6 (CAS 915087-32-0) Technical Data Sheet. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for Enzalutamide Precursors. Retrieved from
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Liu, J., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[3] Chemical Papers. (Discusses the Strecker intermediate synthesis).
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US Food and Drug Administration (FDA). Xtandi (Enzalutamide) Chemistry Review. (Details the control of starting materials and intermediates). Retrieved from
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
